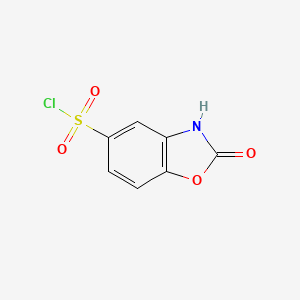

2-氧代-2,3-二氢-1,3-苯并噁唑-5-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

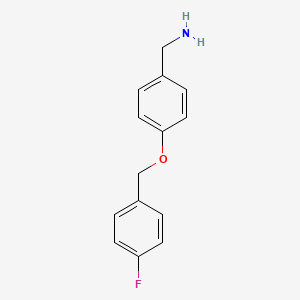

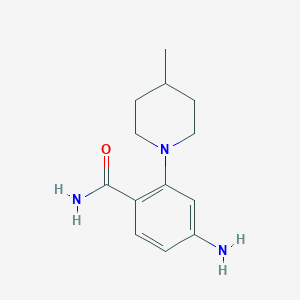

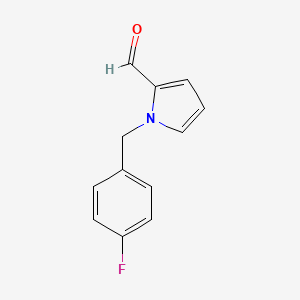

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is a chemical compound that serves as a versatile intermediate in organic synthesis. It is related to the benzoxazole family, a class of aromatic heterocyclic compounds that contain a benzene ring fused to an oxazole ring. The sulfonyl chloride group attached to the benzoxazole ring makes it a reactive species, suitable for various chemical transformations.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through several methods. One such method is the palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides, as described in the first paper. This method tolerates a wide range of functional groups and provides a practical route to 2-aryl benzoxazoles in moderate to good yields .

Another approach involves the use of 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole as a scaffold for synthetic elaboration. The α-sulfonyl anion derived from this scaffold reacts with alkyl halides to give various alkylation products. Reductive desulfonylation can then be optimized to afford desulfonylated products, which are useful in the synthesis of compounds like the anti-inflammatory Oxaprozin .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered heterocycle containing both oxygen and nitrogen atoms. The sulfonyl chloride group attached to the benzoxazole ring is an electron-withdrawing group that can influence the reactivity and electronic properties of the molecule.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The palladium-catalyzed C-arylation mentioned earlier is an example of a reaction that forms a new carbon-carbon bond . Additionally, the α-sulfonyl anion from the 2-(phenylsulfonyl)methyl-4,5-diaryloxazole reacts with alkyl halides to produce alkylation products, which can be further transformed into other valuable compounds .

A novel synthesis of 2,5-disubstituted oxazoles and oxazolines has been developed using ruthenium(II) porphyrin and copper chloride catalysis. This method involves the formation of intermolecular C-N bonds and intramolecular C-O bonds, leading to the simultaneous formation of oxazole or oxazoline derivatives .

Furthermore, a metal-free approach to benzazoles from arylmethyl chlorides and 2-mercaptan/2-hydroxyanilines has been reported. This method uses elemental sulfur as a traceless oxidizing agent and proceeds with good functional group tolerance and scalability .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride and its derivatives are influenced by the presence of the sulfonyl chloride group and the oxazole ring. The sulfonyl chloride group is highly reactive, making these compounds useful for further chemical transformations. The oxazole ring contributes to the aromaticity and stability of the molecule. The specific physical properties such as melting point, boiling point, and solubility would depend on the particular substituents present on the benzoxazole core.

科学研究应用

抗氧化能力测定

对化合物的抗氧化能力进行研究通常涉及苯并噁唑的衍生物。例如,研究表明,某些抗氧化剂可以与ABTS•+等衍生物形成偶合加合物,导致氧化降解为具有显著抗氧化能力的标记化合物。这一过程突显了苯并噁唑衍生物在阐明抗氧化测定途径和机制中的作用(Ilyasov et al., 2020)。

苯并噁唑衍生物的合成

微波辅助合成苯并噁唑衍生物凸显了这些化合物在材料科学和药理学中的重要性。这种合成方法提供了一种更快、更高效的生产苯并噁唑衍生物的途径,这些衍生物已显示出广泛的药理学性质。这表明了苯并噁唑衍生物在药物开发和材料科学中的作用(Özil & Menteşe, 2020)。

环境和生物应用

磺酰氯的使用,与2-氧代-2,3-二氢-1,3-苯并噁唑-5-磺酰氯中的磺酰基相关,在合成环境和生物制剂中很常见。例如,三氟甲磺酰氯(CF3SO2Cl)已被用于形成各种键合,表明磺酰氯在开发具有环境和药用应用的新化学实体方面的多功能性和潜力(Chachignon et al., 2017)。

抗菌支架

与感兴趣的结构密切相关的苯并噁唑支架已被探索其抗菌潜力。例如,苯并噁唑素的结构骨架已被确定为设计新的抗菌化合物的有前途的支架。这一研究领域表明,苯并噁唑的衍生物,包括可能的2-氧代-2,3-二氢-1,3-苯并噁唑-5-磺酰氯,在开发新型抗菌剂方面可能起着关键作用(de Bruijn et al., 2018)。

属性

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4S/c8-14(11,12)4-1-2-6-5(3-4)9-7(10)13-6/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGGKDKJSMZXMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408405 |

Source

|

| Record name | 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

CAS RN |

78633-41-7 |

Source

|

| Record name | 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)

![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)